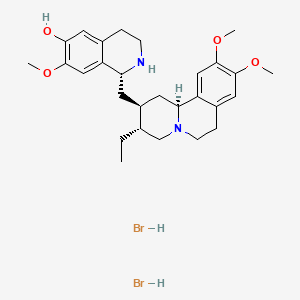

Cephaeline dihydrobromide

Description

Significance of Cephaeline (B23452) as a Natural Product Alkaloid

Cephaeline is one of the two major alkaloids found in ipecac roots, the other being emetine (B1671215). nih.gov These two compounds often accumulate as the main ipecac alkaloids in P. ipecacuanha. nih.gov The significance of cephaeline in academic research stems from several key areas:

Biosynthesis Studies: The biosynthetic pathway of ipecac alkaloids, including cephaeline, is a complex process involving the condensation of dopamine (B1211576) and secologanin (B1681713). nih.govredalyc.org Academic research has focused on elucidating the enzymatic steps and intermediate compounds in this pathway. For instance, studies have identified specific O-methyltransferases (OMTs) that are crucial for the methylation reactions in cephaeline and emetine biosynthesis. nih.govuna.ac.cr Research has established that deacetylisoipecoside (B1197507) is a key intermediate in the formation of cephaeline. researchgate.net

Phytochemical Variation: The concentration of cephaeline and the ratio of cephaeline to emetine can vary significantly depending on the plant's age, genetic makeup, and geographical origin. redalyc.orgrsdjournal.org This variability is a subject of academic study to understand the factors influencing alkaloid production in medicinal plants and for the selection of high-yield plant material for research and commercial purposes. rsdjournal.org

Pharmacological Research: Beyond its well-known emetic properties, cephaeline has been investigated for a range of other potential pharmacological activities in academic settings. Research has explored its antiviral properties, with studies showing potent inhibition of viruses like Zika and Ebola. chemsrc.comchemsrc.commedchemexpress.com Its mechanism of action often involves the inhibition of viral replication and entry. chemsrc.comnih.gov Furthermore, its interaction with the eukaryotic ribosome, specifically binding to the E-site on the small subunit, has been a subject of detailed structural biology studies using techniques like cryo-electron microscopy. semanticscholar.org

Historical Perspectives on Cephaeline Research (excluding clinical uses)

The academic investigation of cephaeline began with its isolation and structural elucidation. Alongside emetine, it was identified as a principal alkaloid of ipecac root. drugfuture.com Early chemical research in the early 20th century, such as the work by Carr and Pyman in 1914, was foundational in establishing its chemical identity. drugfuture.com

Subsequent academic research delved into its complex stereochemistry and biosynthesis. Studies in the mid-20th century focused on understanding the three-dimensional structure of the molecule. drugfuture.com Later, biosynthetic studies, particularly in the 1960s, began to trace the origins of its carbon skeleton, establishing its monoterpenoid origin from geraniol (B1671447) and the role of loganin (B1675030) as a key precursor. rsc.org

More recent historical research has utilized advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately determine cephaeline content in plant materials and biological fluids, facilitating more precise phytochemical and pharmacokinetic studies. rsdjournal.orgdrugfuture.com The development of these methods has been crucial for advancing the academic understanding of cephaeline's distribution and metabolism.

Comparative Academic Relevance with Related Isoquinoline (B145761) Alkaloids

Cephaeline belongs to the broad class of isoquinoline alkaloids, a diverse group of natural products with a wide range of biological activities. nih.gov Its academic relevance is often considered in comparison to its close structural analog, emetine, and other related alkaloids.

Cephaeline vs. Emetine: Emetine and cephaeline differ structurally only by a methyl group on a phenolic hydroxyl group; emetine is the methyl ether of cephaeline. redalyc.org This small structural difference leads to variations in their physicochemical properties and biological activities, making them an interesting pair for comparative studies. For instance, while both inhibit protein synthesis by binding to the ribosome, the subtle differences in their interaction and resulting biological effects are of academic interest. nih.govsemanticscholar.org The cephaeline/emetine ratio in the plant is also a key area of research, with studies indicating that this ratio can be influenced by the expression levels of specific O-methyltransferases. nih.govuna.ac.cr

Comparison with other Isoquinoline Alkaloids: The biosynthesis of cephaeline, originating from the condensation of a monoterpenoid (secologanin) and a tyrosine derivative (dopamine), places it within the monoterpenoid-isoquinoline alkaloid subclass. nih.govredalyc.org This pathway is distinct from that of many other isoquinoline alkaloids, such as the benzylisoquinoline alkaloids (e.g., morphine), making it a valuable subject for comparative evolutionary and biosynthetic studies in plants. nih.govnih.gov Research has shown that the O-methyltransferases involved in cephaeline biosynthesis are more closely related to flavonoid OMTs than to those in benzylisoquinoline alkaloid biosynthesis. nih.gov This finding has significant implications for understanding the evolution of metabolic pathways in plants.

Chemical and Physical Properties

| Property | Value |

| Cephaeline Dihydrobromide | |

| Molecular Formula | C28H40Br2N2O4 chembk.com |

| Molecular Weight | 628.436 g/mol chembk.com |

| CAS Number | 6014-81-9 chembk.com |

| Cephaeline (Free Base) | |

| Molecular Formula | C28H38N2O4 drugfuture.com |

| Molecular Weight | 466.61 g/mol drugfuture.com |

| CAS Number | 483-17-0 drugfuture.com |

| Melting Point | 115-116 °C drugfuture.com |

| Solubility | Practically insoluble in water; freely soluble in dilute acids, methanol, ethanol, acetone, and chloroform. drugfuture.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.2BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEHXAAQCILFGO-JBKGYMEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208879 | |

| Record name | Cephaeline dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-81-9 | |

| Record name | Cephaeline dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHAELINE DIHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJZ43HC22F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Production of Cephaeline

Precursor Pathways in Plant Systems

The assembly of the basic cephaeline (B23452) skeleton relies on the convergence of two distinct and evolutionarily conserved biosynthetic routes.

Dopamine (B1211576), which provides the isoquinoline (B145761) portion of the cephaeline structure, is synthesized from the aromatic amino acid L-tyrosine. nih.gov In plants, the pathway to dopamine is understood to proceed through key enzymatic steps. L-tyrosine is first hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netnih.gov This reaction is catalyzed by enzymes such as tyrosine hydroxylase or polyphenol oxidase (PPO). nih.govresearchgate.net Subsequently, L-DOPA undergoes decarboxylation, a reaction catalyzed by DOPA decarboxylase, to yield dopamine. nih.govwikipedia.org This sequence ensures the provision of the catechol-containing ethylamine (B1201723) unit essential for the alkaloid's structure. nih.govnih.gov

Table 1: Key Steps in Dopamine Biosynthesis from L-Tyrosine

| Step | Precursor | Enzyme (Example) | Product |

|---|---|---|---|

| 1 | L-Tyrosine | Tyrosine Hydroxylase / Polyphenol Oxidase | L-DOPA |

Secologanin (B1681713), the monoterpenoid component, is derived from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These five-carbon units are combined to form geranyl diphosphate (GPP). The conversion of GPP to secologanin is a multi-enzyme process. nih.govresearchgate.net Key transformations include the hydroxylation of geraniol (B1671447), cyclization to form an iridoid skeleton, and subsequent oxidative cleavage of the cyclopentane (B165970) ring to yield the secoiridoid structure of secologanin. nih.govresearchgate.net

Table 2: Simplified Pathway of Secologanin Biosynthesis from GPP

| Step | Intermediate Precursor | Key Enzyme(s) | Intermediate Product |

|---|---|---|---|

| 1 | Geranyl Diphosphate (GPP) | Geraniol Synthase (GES) | Geraniol |

| 2 | Geraniol | Geraniol 10-hydroxylase (G10H) | 10-hydroxygeraniol |

| 3 | 10-hydroxygeraniol | Multiple steps including Iridoid Synthase (IS) | Loganic Acid |

| 4 | Loganic Acid | Loganic Acid O-methyltransferase (LAMT) | Loganin (B1675030) |

Enzymatic Steps in Cephaeline Formation

The convergence of the dopamine and secologanin pathways initiates the specific steps leading to the ipecac alkaloids.

The foundational step in the formation of the ipecac alkaloid skeleton is a Pictet-Spengler reaction. wikipedia.org This crucial condensation reaction involves the coupling of dopamine and secologanin. wikipedia.orgnih.gov Research suggests this reaction can proceed non-enzymatically and is not stereoselective, producing two epimers: N-deacetylisoipecoside (the 1α(S)-epimer) and N-deacetylipecoside (the 1β(R)-epimer). researchgate.netnih.govsciety.org Tracer experiments have demonstrated that cephaeline and its related alkaloid emetine (B1671215) are synthesized specifically from the 1α(S)-epimer, N-deacetylisoipecoside. nih.govresearchgate.net The 1β(R)-epimer is directed towards other alkaloidal glucosides, such as ipecoside. nih.govnih.gov

A series of highly specific methylation reactions are critical for the biosynthesis of cephaeline. nih.gov Following a sequence of modifications including deglycosylation, the S-epimer derived intermediate is converted to protoemetine. wikipedia.orgbiorxiv.org Protoemetine then undergoes a second Pictet-Spengler-type condensation with another molecule of dopamine, forming 7'-O-demethylcephaeline. wikipedia.org The final step in the formation of cephaeline is a 7'-O-methylation of this intermediate. wikipedia.orgresearchgate.net The subsequent 6'-O-methylation of cephaeline leads to the formation of emetine, illustrating that O-methylation is a terminal step in the biosynthesis of these related alkaloids. wikipedia.orgresearchgate.netuna.ac.cr

The biosynthesis of cephaeline is governed by several key enzymes that catalyze specific transformations.

O-methyltransferases (OMTs): Three distinct OMTs, designated IpeOMT1, IpeOMT2, and IpeOMT3, have been identified in P. ipecacuanha. nih.govnih.gov These enzymes are responsible for all the O-methylation reactions in the pathway. Specifically, the conversion of 7'-O-demethylcephaeline to cephaeline is a crucial methylation step. wikipedia.org IpeOMT1 is responsible for the final O-methylation that converts cephaeline to emetine. nih.govuna.ac.cr

β-D-glucosidases: Deglucosylation is a vital step in activating the intermediate for further reactions. nih.gov An enzyme named Ipeglu1, an Ipecac alkaloid β-D-glucosidase, has been isolated from P. ipecacuanha. nih.govnih.gov This enzyme hydrolyzes the glucose moiety from N-deacetylisoipecoside, yielding a highly reactive aglycon that serves as the precursor for emetine and cephaeline biosynthesis. nih.gov IpeGlu1 can hydrolyze both the 1α(S) and 1β(R) epimers, though the former is the specific precursor for cephaeline. nih.gov

Table 3: Key Enzymes in the Cephaeline Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Substrate(s) (Example) | Product(s) (Example) |

|---|---|---|---|---|

| Ipecac alkaloid β-D-glucosidase | IpeGlu1 | Removes glucose from the precursor molecule | N-deacetylisoipecoside | Reactive aglycon intermediate |

Genetic and Metabolic Engineering Approaches for Enhanced Production

The production of valuable plant-derived secondary metabolites, including the alkaloid cephaeline, has been a significant focus of biotechnological research. researchgate.net Efforts to enhance the yield of cephaeline have explored various genetic and metabolic engineering strategies, with a particular emphasis on in vitro plant culture techniques. These methods offer a controlled environment to optimize growth and alkaloid synthesis, overcoming the limitations of conventional cultivation. researchgate.net

In Vitro Plant Propagation for Alkaloid Content Optimization

In vitro propagation of Psychotria ipecacuanha (also known as Cephaelis ipecacuanha) has emerged as a viable method for producing emetic alkaloids like cephaeline. researchgate.netnih.gov Researchers have successfully induced callus and adventitious roots from leaf segments and cultured stem node explants on specialized media, such as Murashige-Skoog (MS) medium. researchgate.netnih.gov

Studies have demonstrated that root cultures are particularly effective for alkaloid production. Adventitious roots cultured in both solid and liquid MS media have been shown to yield both emetine and cephaeline. nih.gov Notably, the quantity of these two alkaloids produced in root suspension cultures was found to be very similar to that of roots from the parent plant grown under greenhouse conditions. nih.gov In contrast, callus cultures subcultured on media containing combinations of 2,4-dichlorophenoxyacetic acid and kinetin (B1673648) produced only trace amounts of these alkaloids. nih.gov

A comparative study utilizing semi-solid media and a RITA® temporary immersion bioreactor highlighted the potential of bioreactor systems for enhancing production. The highest root formation (81%) was observed in a bioreactor with MS medium supplemented with 1.5 mg L⁻¹ of indolbutiric acid (IBA). researchgate.netresearchgate.net Furthermore, cultures grown in the bioreactor with 0.5 mg L⁻¹ and 1.0 mg L⁻¹ IBA showed a higher cephaeline content compared to those grown on semi-solid media. researchgate.netresearchgate.net

| IBA Concentration (mg L⁻¹) | Culture System | Cephaeline (% Relative Area) |

|---|---|---|

| 0.0 (Control) | Semi-Solid | 9.79 |

| 0.0 (Control) | Bioreactor | 3.99 |

| 0.5 | Semi-Solid | 7.86 |

| 0.5 | Bioreactor | 14.17 |

| 1.0 | Semi-Solid | 7.58 |

| 1.0 | Bioreactor | 14.91 |

| 1.5 | Semi-Solid | 5.04 |

| 1.5 | Bioreactor | 8.07 |

| 2.0 | Semi-Solid | 8.67 |

| 2.0 | Bioreactor | 9.12 |

Data sourced from a 2020 study on in vitro propagation of P. ipecacuanha. researchgate.net

Influence of Culture Conditions on Cephaeline Yields

The manipulation of culture conditions is a critical factor in optimizing cephaeline production in vitro. The composition of the culture medium, particularly the presence and concentration of plant growth regulators, significantly impacts both biomass growth and alkaloid synthesis. As shown in the table above, the use of a temporary immersion bioreactor in combination with specific concentrations of the auxin IBA (0.5 mg L⁻¹ and 1.0 mg L⁻¹) led to the highest relative content of cephaeline. researchgate.netresearchgate.net

Another effective strategy for enhancing yields is precursor feeding. The biosynthesis of cephaeline, a monoterpenoid-tetrahydroisoquinoline alkaloid, involves the condensation of dopamine and secologanin. nih.govunal.edu.conih.gov Studies have shown that supplementing callus cultures of Cephaelis ipecacuanha with biosynthetic precursors can significantly boost production. The addition of shikimic acid (50 mg L⁻¹) to the culture medium nearly doubled the concentration of cephaeline. researchgate.net Similarly, feeding the cultures with L-phenylalanine (50 mg L⁻¹) also enhanced cephaeline biosynthesis. researchgate.net

Distribution and Accumulation in Botanical Sources

Cephaeline is naturally produced by the medicinal plant Psychotria ipecacuanha, a member of the Rubiaceae family. researchgate.net The alkaloid is not uniformly distributed throughout the plant; its concentration varies significantly among different plant organs.

Quantitative Analysis of Cephaeline in Plant Organs

| Plant Organ | Cephaeline Concentration (mg/g) | Standard Deviation |

|---|---|---|

| Leaves | 1.45 | 0.05 |

| Stems | 2.25 | 0.05 |

| Roots | 4.65 | 0.02 |

Values are means of 3 replicates from a study on P. ipecacuanha in Costa Rica. scielo.org.co

Factors Influencing Alkaloid Ratios in Psychotria ipecacuanha

The ratio of cephaeline to its methoxy (B1213986) derivative, emetine, is a critical quality parameter for ipecac root and is influenced by several factors. One of the most significant factors is the maturity of the plant at the time of harvest. Research aimed at optimizing harvest time found that the highest total alkaloid concentration in Carapichea ipecacuanha (a synonym for P. ipecacuanha) roots occurs when plants are harvested between 16 and 19 months of age. una.ac.cr The study also revealed a variation in the alkaloid composition with plant age, noting that the cephaeline-to-emetine ratio increases after 16 months. una.ac.cr At the 16-month mark, the cephaeline/emetine ratio was found to be 2. una.ac.cr

In addition to plant age, climatic conditions at the time of harvest are also known to influence the accumulation of secondary metabolites, including cephaeline. scielo.org.coredalyc.org Across various analyses, the concentration of cephaeline has frequently been reported to be higher than that of emetine in all parts of the plant. scielo.org.coredalyc.org

Chemical Synthesis and Derivatization of Cephaeline

Partial Synthesis Strategies for Cephaeline (B23452) Analogs

Partial synthesis, or semisynthesis, utilizes the naturally occurring cephaeline molecule as a starting scaffold to create novel derivatives. This approach is advantageous as it bypasses the often lengthy and complex total synthesis of the core alkaloid structure. A partial synthesis of cephaeline itself was reported as early as 1969, highlighting the long-standing interest in chemical modifications of the ipecac alkaloids. drugfuture.com

The primary site for derivatization on the cephaeline molecule is the phenolic hydroxyl group at the 6' position of the isoquinoline (B145761) ring, which distinguishes it from emetine (B1671215). wikipedia.org This hydroxyl group provides a reactive handle for a variety of chemical transformations. Research into the structure-activity relationships (SAR) of related alkaloids like emetine often informs the strategies for creating cephaeline analogs. For example, derivatives of emetine have been synthesized by modifying the N-2' position, suggesting a viable point for modification on the cephaeline structure as well. acs.org The synthesis of dithiocarbamate (B8719985) ester derivatives of emetine to investigate cytotoxicity against cancer cell lines further illustrates a strategy that could be applied to cephaeline's free hydroxyl group to explore new biological activities. nih.gov These approaches allow chemists to systematically alter the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to optimize its pharmacological effects.

Synthetic Routes to Cephaeline and Related Protoemetine-Derived Alkaloids

The total synthesis of cephaeline and its congeners is a significant challenge due to the presence of multiple stereocenters. Most synthetic strategies focus on the stereocontrolled construction of the tricyclic benzo[a]quinolizidine system, which is then coupled with a derivative of dopamine (B1211576) to complete the structure.

A key intermediate in both the biosynthesis and total synthesis of ipecac alkaloids is protoemetine. wikipedia.orgnih.gov The total synthesis of (±)-protoemetinol, a direct precursor to protoemetine, has been achieved through strategies such as an intramolecular Michael reaction to stereoselectively form the key tricyclic compound. jst.go.jp Other powerful methods, including highly stereocontrolled radical cyclizations, have been employed to achieve the asymmetric total synthesis of (–)-protoemetine and (–)-protoemetinol, which can then be converted to the natural ipecac alkaloids. rsc.org

More recent and general strategies have been developed for the asymmetric synthesis of a wide range of ipecac alkaloids. One such approach uses an enantioselective and diastereodivergent one-pot cascade sequence to construct the core alkaloid skeletons. nih.gov This methodology has enabled the total synthesis of (-)-protoemetine and the formal synthesis of (-)-cephaeline and (-)-emetine, demonstrating a unified route to this family of natural products. nih.govacs.org

| Synthetic Strategy | Key Reaction / Concept | Target Intermediate / Product |

| Intramolecular Michael Reaction | Stereoselective cyclization to form the tricyclic core. | (±)-Protoemetinol |

| Asymmetric Radical Cyclization | Highly stereocontrolled cyclization of α,β-unsaturated esters. | (–)-Protoemetinol, (–)-Protoemetine |

| Catalytic Asymmetric Cascade | Enantioselective and diastereodivergent one-pot sequence. | (-)-Protoemetine, Formal synthesis of (-)-Cephaeline |

Derivatization for Structure-Activity Relationship Studies

Derivatization of the cephaeline molecule is crucial for understanding its structure-activity relationships (SAR) and for developing new therapeutic agents with enhanced potency or novel mechanisms of action.

One of the most fundamental derivatizations of cephaeline is its conversion to emetine through O-methylation. In the biosynthetic pathway, this transformation is the final step in emetine production and is catalyzed by a specific O-methyltransferase (OMT) enzyme, IpeOMT1. una.ac.cr This reaction involves the methylation of the phenolic hydroxyl group at the 6'-position of cephaeline. wikipedia.org

From a chemical synthesis perspective, this conversion can be readily achieved using standard laboratory methylating agents. This specific derivatization is significant because it directly links the two principal alkaloids of ipecac and allows for a comparative analysis of their biological activities. The only structural difference between cephaeline and emetine is this single methyl group, yet it can influence their pharmacological profiles. wikipedia.org

Cephaeline and emetine have shown potent biological activities, including antiviral and anticancer effects, making them valuable lead compounds for drug discovery. acs.orgbenthamopen.com Cephaeline, in particular, has been identified as a potent inhibitor of viruses such as Zika, Ebola, and SARS-CoV-2. nih.govnih.gov Its efficacy is often comparable to that of emetine. nih.gov

The synthesis of novel derivatives is aimed at improving these activities or mitigating toxicity. The 6'-hydroxyl group of cephaeline serves as a key site for modification, allowing for the introduction of various functional groups to probe interactions with biological targets. For instance, cryo-electron microscopy studies have shown that cephaeline binds to the E-site of the eukaryotic ribosome, and its isoquinoline hydroxyl group is exposed to the solvent channel, making it an ideal point for modification to enhance binding or alter properties. Research has highlighted that cephaeline acts as a potent inhibitor of SARS-CoV-2, with one study reporting an IC₅₀ value of 0.0123 μM. nih.gov The synthesis of analogs is a rational strategy to build upon this potent activity.

| Compound | Reported Biological Activity (Target) | IC₅₀ / K D |

| Cephaeline | SARS-CoV-2 Inhibition | 0.0123 μM (IC₅₀) |

| Emetine | SARS-CoV-2 Inhibition | 0.00771 μM (IC₅₀) |

| Cephaeline | SARS-CoV-2 RdRp Binding | 19.6 μM (K D) |

| Emetine | SARS-CoV-2 RdRp Binding | 25.7 μM (K D) |

Structural Features and Structure Activity Relationships Sar of Cephaeline

Stereochemical Considerations in Cephaeline (B23452) Activity

The biological activity of cephaeline is intrinsically linked to its specific three-dimensional structure, which is defined by multiple chiral centers. The systematic IUPAC name for cephaeline is (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol. This nomenclature precisely defines the absolute configuration at its four key stereocenters.

The specific spatial arrangement of these centers is crucial for its biological function. Research into ipecac alkaloids has established that the (1R) and (11bS) configurations are fundamental requirements for the inhibition of protein synthesis. researchgate.net Any alteration to this stereochemistry, such as in the epimer isoemetine which has an (S) configuration at the C-1' position, results in a loss of activity. pnas.org This stereospecificity underscores that the precise geometric presentation of the molecule is necessary for effective binding to its biological target. nih.gov The antiviral mechanisms of ipecac alkaloids, including cephaeline, are demonstrably stereoisomer-specific. nih.govresearchgate.net

Table 1: Stereochemical Configuration of Cephaeline

| Chiral Center | Absolute Configuration | Significance |

|---|---|---|

| C-1 | R | Essential for protein synthesis inhibition activity. researchgate.net |

| C-2 | S | Contributes to the overall conformation required for target binding. |

| C-3 | R | |

| C-11b | S | Critical for the inhibitory action on ribosomes. researchgate.net |

Influence of Hydroxyl and Methoxyl Groups on Biological Activities

Cephaeline's structure is characterized by a phenolic hydroxyl (-OH) group and three methoxyl (-OCH3) groups, which significantly influence its biological profile. scielo.org.coredalyc.org The most notable structural distinction between cephaeline and its close analog, emetine (B1671215), is the presence of a hydroxyl group at the 6'-position of the isoquinoline (B145761) ring in cephaeline, whereas emetine possesses a methoxy (B1213986) group at the same position. nih.gov

This single functional group substitution has profound effects. The phenolic hydroxyl group in cephaeline is hypothesized to increase its solubility and reduce its cytotoxicity compared to emetine. nih.gov In some studies, cephaeline has been observed to be better tolerated than emetine. nih.gov Phenolic compounds in general are known for their bioactivity, which is often related to the number and position of hydroxyl groups that can act as hydrogen bond donors and influence interactions with biological macromolecules. scielo.orgiipseries.org The hydroxyl group on cephaeline is also credited with forming a key hydrogen bond with the ribosome during binding. researchgate.net

Key Structural Determinants for Ribosomal Binding and Inhibition

The primary mechanism of action for cephaeline is the inhibition of protein synthesis, which it achieves by binding to the eukaryotic ribosome. benthamopen.com Cryo-electron microscopy studies have provided high-resolution insights into this interaction, revealing that cephaeline binds specifically to the E-tRNA (exit) site on the 40S small ribosomal subunit. researchgate.netsemanticscholar.org

Several key structural features of cephaeline are critical for this binding:

Molecular Scaffolding : The molecule's architecture, consisting of a benzo[a]quinolizine ring system linked to a tetrahydroisoquinoline moiety, fits precisely into the E-site pocket. semanticscholar.org

Stacking Interactions : The benzo[a]quinolizine ring of cephaeline forms a stacking interaction with the guanine (B1146940) base G889 of the 18S rRNA, and the isoquinoline ring stacks with the C-terminal residue (Leucine 132) of the ribosomal protein uS11. researchgate.netsemanticscholar.org These interactions are crucial for stabilizing the molecule within the binding pocket.

Hydrogen Bonding : The phenolic hydroxyl group on the isoquinoline ring forms a hydrogen bond with the uracil (B121893) base U1756 of the rRNA, further anchoring the compound. researchgate.net

Other Interactions : A C-π interaction between the benzo[a]quinolizine ring and the cytosine base C991 of the h24 helix also contributes to the binding affinity. researchgate.net

By occupying the E-site, cephaeline sterically hinders the translocation step of elongation, effectively halting the process of polypeptide chain synthesis. The secondary nitrogen atom at the 2' position has also been identified as an essential requirement for this inhibitory activity. pnas.org

Table 2: Key Interactions of Cephaeline at the Ribosomal E-site

| Cephaeline Moiety | Interaction Type | Ribosomal Component | Reference |

|---|---|---|---|

| Benzo[a]quinolizine Ring | Stacking Interaction | G889 (18S rRNA) | researchgate.netsemanticscholar.org |

| Isoquinoline Ring | Stacking Interaction | L132 (protein uS11) | researchgate.netsemanticscholar.org |

| 6'-Hydroxyl Group | Hydrogen Bond | U1756 (18S rRNA) | researchgate.net |

| Benzo[a]quinolizine Ring | C-π Interaction | C991 (18S rRNA) | researchgate.net |

Comparative SAR with Emetine and Dehydroemetine (B1670200) Analogs

Comparing the structure-activity relationships of cephaeline with its closely related analogs, emetine and dehydroemetine, provides further insight into the structural requirements for activity.

Emetine : As previously mentioned, the only structural difference is the 6'-hydroxyl group in cephaeline versus a 6'-methoxyl group in emetine. While both compounds share the same stereochemistry and the same primary mechanism of inhibiting protein synthesis via ribosomal binding, this small change can lead to different biological outcomes. semanticscholar.orgnih.gov For instance, some studies report that cephaeline has a more favorable cytotoxicity profile. nih.govacs.org In antiviral assays, cephaeline has shown higher potency than emetine against certain viruses, with one study reporting an EC₅₀ of 0.05 µM for cephaeline versus 0.24 µM for emetine against Foot-and-Mouth Disease Virus. researchgate.netnih.gov

Dehydroemetine : This synthetic analog differs from emetine and cephaeline by the presence of a double bond at the 2-3 position of the benzo[a]quinolizine ring. pnas.orgwikipedia.org This modification makes the molecule less rigid by destroying the asymmetry at carbons 2 and 3, yet it does not eliminate biological activity. pnas.org Dehydroemetine is reported to have lower cardiotoxicity than emetine. nih.gov Studies on protein synthesis inhibition show that emetine and a specific isomer of dehydroemetine are the most potent inhibitors among the ipecac compounds tested. nih.gov However, the structural change in dehydroemetine can alter its target specificity; one study found that unlike emetine and cephaeline, dehydroemetine did not inhibit the protein RBBP9. nih.gov

Table 3: Comparative Activity of Ipecac Alkaloids

| Compound | Key Structural Difference from Cephaeline | Relative Activity/Property | Reference |

|---|---|---|---|

| Emetine | 6'-OCH₃ group instead of 6'-OH group | Generally higher cytotoxicity; potent protein synthesis inhibitor. | nih.govacs.org |

| Dehydroemetine | Double bond at C2-C3 position | Potent protein synthesis inhibitor; reported lower cardiotoxicity than emetine. | pnas.orgnih.gov |

Compound List

Cellular and Molecular Mechanisms of Action

Ribosomal Inhibition and Protein Synthesis Modulation

Cephaeline (B23452) dihydrobromide exerts its influence on protein synthesis through direct interaction with the ribosomal machinery. This interaction leads to a cascade of events that ultimately halt the production of proteins, a mechanism that has implications for various cellular studies.

A primary mechanism of cephaeline is its ability to bind to the 40S subunit of the eukaryotic ribosome. ncats.iomdpi.com Cryo-electron microscopy studies have revealed that cephaeline binds to the E-tRNA binding site (E-site) on the small subunit of the ribosome. semanticscholar.org This binding is stabilized by specific interactions, including a stacking interaction with the G889 residue of the 18S rRNA and with the C-terminal residue, L132, of the ribosomal protein uS11. semanticscholar.org This strategic positioning within the ribosome is fundamental to its inhibitory effects.

By occupying the E-site, cephaeline directly interferes with the process of ribosomal translocation. semanticscholar.orgnih.gov It displaces the –3 nucleotide of the messenger RNA (mRNA) in the E-site, which leads to incorrect positioning of the mRNA. semanticscholar.org This disruption prevents the ribosome from moving along the mRNA template, thereby inhibiting the elongation phase of protein synthesis. semanticscholar.org This mechanism is shared with its close analog, emetine (B1671215), which also targets the E-site to inhibit translation. nih.gov

The ability of cephaeline to potently inhibit protein synthesis makes it a valuable tool in the study of cellular protein degradation. By halting the synthesis of new proteins, researchers can isolate and study the processes involved in the turnover and degradation of existing proteins. This is particularly relevant in the context of targeted protein degradation technologies like Proteolysis-Targeting Chimeras (PROTACs), where understanding the baseline degradation rates of proteins is crucial. nih.govnih.govmdpi.comelifesciences.org The inhibition of protein synthesis by compounds like cephaeline allows for a clearer assessment of the efficacy of such degradation-inducing molecules.

| Feature | Description | References |

| Binding Site | E-tRNA binding site on the 40S ribosomal subunit | semanticscholar.org |

| Key Interactions | Stacking with G889 (18S rRNA) and L132 (uS11 protein) | semanticscholar.org |

| Primary Effect | Inhibition of ribosomal translocation | semanticscholar.orgnih.gov |

| Mechanism | Incorrect positioning of mRNA | semanticscholar.org |

Interactions with Cellular Signaling Pathways

Beyond its direct impact on protein synthesis, cephaeline also modulates critical intracellular signaling pathways that govern cell survival, proliferation, and stress responses.

Research on the structurally similar compound emetine suggests that these alkaloids can modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. nih.gov The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. wikipedia.orgkoreamed.org It is activated by various growth factors and, in turn, modulates numerous downstream substrates essential for these cellular functions. nih.govmdpi.com While direct studies on cephaeline's specific effects on these pathways are less detailed, the known actions of emetine, which include inhibiting ERK activation while stimulating p38 MAPK, provide a likely model for cephaeline's activity. nih.gov

Recent studies have identified the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway as a direct target of cephaeline. nih.govnih.gov In lung cancer cell models, cephaeline has been shown to inhibit NRF2. nih.govnih.gov This inhibition leads to a downstream reduction in the expression of key antioxidant genes such as GPX4 and SLC7A11. nih.govmedchemexpress.com The downregulation of these NRF2 target genes disrupts cellular redox homeostasis, leading to a specific form of cell death known as ferroptosis. nih.govnih.gov This finding highlights a distinct mechanism of action for cephaeline, linking it to the regulation of cellular stress responses and cell death pathways.

| Pathway | Effect of Cephaeline/Analog | Cellular Consequence | References |

| MAPK/ERK | Inhibition (based on emetine studies) | Modulation of cell proliferation and stress responses | nih.gov |

| p38 MAPK | Stimulation (based on emetine studies) | Modulation of inflammatory and stress responses | nih.gov |

| PI3K/AKT | Implied modulation (central survival pathway) | Affects cell survival, growth, and proliferation | wikipedia.orgkoreamed.orgnih.govmdpi.com |

| NRF2 | Inhibition | Downregulation of antioxidant genes, induction of ferroptosis | nih.govnih.govmedchemexpress.com |

Effects on Cellular Processes

Cephaeline has demonstrated the ability to induce cell death in various preclinical cancer cell lines. researchgate.net Studies have investigated its effects on cell viability and growth, revealing potent inhibitory activity. For instance, in lung cancer cell lines H460 and A549, cephaeline treatment led to significant cell death. researchgate.netnih.gov Similarly, its administration resulted in reduced viability of mucoepidermoid carcinoma (MEC) cells. nih.govumich.edu While the broader effect is the induction of programmed cell death, recent research has highlighted that a key mechanism underlying its anti-cancer effects is the induction of ferroptosis rather than classical apoptosis. researchgate.netnih.gov

A significant mechanism of action for cephaeline is the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govfrontiersin.orguni-muenchen.de Research has shown that cephaeline promotes ferroptosis in lung cancer cells by targeting and inhibiting the nuclear factor erythroid 2-related factor 2 (NRF2). nih.govmedchemexpress.com The inhibition of NRF2 leads to the downregulation of key antioxidant genes, including GPX4 and SLC7A11. medchemexpress.com GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its inhibition is a hallmark of ferroptosis. mdpi.com This disruption of the cellular antioxidant defense system results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. nih.govajol.info Studies in H460 and A549 lung cancer cells confirmed that cephaeline treatment induces ferroptosis, identifying this as a primary mechanism for its anti-lung cancer activity. nih.gov

Table 1: Effects of Cephaeline on Ferroptosis Induction in Lung Cancer Cells

| Cell Line | Mechanism | Key Target | Outcome | Source |

| H460 & A549 | Induces ferroptosis | NRF2 | Downregulation of GPX4 and SLC7A11, leading to lipid peroxidation and cell death. | nih.govmedchemexpress.com |

Cephaeline has been shown to significantly inhibit the migration and invasion of cancer cells in preclinical models. nih.gov In a study involving mucoepidermoid carcinoma (MEC) cell lines, cephaeline effectively halted cellular migration potential. nih.govnih.gov Using an in vitro wound healing scratch assay, researchers observed that cephaeline significantly reduced the migration of UM-HMC-1, UM-HMC-2, and UM-HMC-3A cell lines compared to untreated controls. nih.gov In the UM-HMC-1 cell line, significant inhibition of tumor migration was noted at 48 and 60 hours. nih.gov For the UM-HMC-2 and UM-HMC-3A cell lines, a reduction in migration was observed as early as 24 hours after treatment. nih.gov These findings indicate that cephaeline possesses anti-migratory properties, which are crucial for preventing cancer cell dissemination. nih.gov

Table 2: Inhibition of Cell Migration by Cephaeline in Mucoepidermoid Carcinoma (MEC) Cell Lines

| Cell Line | Assay | Observation Time | Result | Source |

| UM-HMC-1 | Wound Healing Scratch Assay | 48 and 60 hours | Significant inhibition of cell migration (p<0.0001). | nih.gov |

| UM-HMC-2 | Wound Healing Scratch Assay | As early as 24 hours | Significant inhibition of cell migration (p<0.0001). | nih.gov |

| UM-HMC-3A | Wound Healing Scratch Assay | As early as 24 hours | Significant inhibition of cell migration (p<0.05). | nih.gov |

Enzyme Inhibition Profiles

In vitro studies using human liver microsomes have been conducted to determine the inhibitory potential of cephaeline on major drug-metabolizing cytochrome P450 (CYP) enzymes. nih.gov The research focused primarily on CYP2D6 and CYP3A4, two critical isoforms involved in the metabolism of numerous therapeutic agents. nih.govyoutube.com Cephaeline was found to be a selective inhibitor of CYP2D6. medchemexpress.com The inhibitory effects were quantified by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). nih.gov For CYP2D6, cephaeline demonstrated an IC₅₀ value of 121 μM and a Kᵢ value of 54 μM. nih.govmedchemexpress.com Its inhibitory effect on CYP3A4 was considerably weaker, with an IC₅₀ value of 1000 μM and a Kᵢ value of 355 μM. nih.govmedchemexpress.com These data indicate that cephaeline has a more potent inhibitory action on CYP2D6 compared to CYP3A4 in in vitro settings. nih.gov

Table 3: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Cephaeline

| CYP Isoform | Inhibition Parameter | Value (μM) | Source |

| CYP2D6 | IC₅₀ | 121 | nih.govmedchemexpress.com |

| Kᵢ | 54 | nih.govmedchemexpress.com | |

| CYP3A4 | IC₅₀ | 1000 | nih.govtargetmol.com |

| Kᵢ | 355 | nih.govmedchemexpress.com |

Preclinical Pharmacological Activities of Cephaeline

Antiviral Activity in In Vitro and In Vivo (Non-Human) Models

Cephaeline (B23452) has been identified as a potent inhibitor of several viral pathogens, showing promise in preclinical evaluations against viruses of significant global health concern.

Inhibition of Zika Virus (ZIKV) Replication and Entry

Cephaeline has been shown to be a potent inhibitor of Zika virus (ZIKV) infection in cell culture models. medchemexpress.comnih.gov Identified through high-throughput screening for anti-ZIKV compounds, cephaeline and its analog, emetine (B1671215), demonstrated significant inhibitory effects on ZIKV infection. medchemexpress.comnih.gov The antiviral mechanism of cephaeline against ZIKV involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp) activity of the ZIKV NS5 protein. nih.gov In a polymerase activity assay using HEK293 cells, cephaeline inhibited ZIKV NS5 RdRp with a half-maximal inhibitory concentration (IC50) value of 976 nM. nih.govnih.gov

Further studies in a ZIKV-infected mouse model (Ifnar1−/− mice) showed that cephaeline could significantly lower the serum viral load. nih.gov It also decreased the levels of NS1 protein and ZIKV RNA in the serum and liver of the infected mice, indicating its potential to suppress viral replication in vivo. nih.gov

Ebola Virus (EBOV) Inhibition Mechanisms

Similar to its effects on ZIKV, cephaeline exhibits potent inhibitory activity against the Ebola virus (EBOV). nih.govresearchgate.netresearchgate.net Preclinical data indicate that cephaeline interferes with EBOV infection through a dual mechanism: inhibiting viral replication and decreasing viral entry into host cells. mdpi.com

In in vitro assays, cephaeline demonstrated a dose-dependent inhibition of Ebola virus-like particle (VLP) entry into HeLa cells, with an IC50 value of 3.27 µM. nih.gov Furthermore, it showed potent inhibition of live EBOV infection in Vero E6 cells, with an IC50 value of 22.18 nM. nih.gov In an EBOV-infected mouse model, cephaeline treatment was found to effectively suppress the infection, leading to a 67% survival rate. nih.gov

Activity against Other Viral Pathogens (e.g., SARS-CoV-2 in vitro)

The antiviral spectrum of cephaeline extends to other viral pathogens, including coronaviruses. In the context of the COVID-19 pandemic, the potential of ipecac alkaloids, including cephaeline, garnered research interest. Studies have shown that cephaeline possesses highly potent anti-SARS-CoV-2 activity in vitro, with a reported IC50 value of 0.0123 µM. The proposed mechanism for its anti-SARS-CoV-2 effects includes the inhibition of viral protein synthesis through interaction with the host ribosome. nih.gov

Table 1: In Vitro Antiviral Activity of Cephaeline

| Virus | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Zika Virus (ZIKV) | HEK293 | NS5 RdRp Polymerase Activity | 976 nM | nih.govnih.gov |

| Ebola Virus (EBOV) | HeLa | VLP Entry | 3.27 µM | nih.gov |

| Ebola Virus (EBOV) | Vero E6 | Live Virus Infection | 22.18 nM | nih.gov |

| SARS-CoV-2 | - | - | 0.0123 µM |

Anticancer Potential in Cell Lines and Animal Models

In addition to its antiviral properties, cephaeline has been investigated for its anticancer potential, demonstrating cytotoxic effects against various cancer cell lines and efficacy in animal models of cancer.

Cytotoxicity against Gastric Cancer Cell Lines

While specific studies focusing solely on the cytotoxicity of cephaeline against gastric cancer cell lines are not extensively detailed in the provided context, the broader anticancer activities of cephaeline suggest potential relevance. The mechanisms of action observed in other cancer types, such as the induction of ferroptosis and inhibition of key cellular pathways, could theoretically be applicable to gastric cancer. However, direct preclinical evidence for cephaeline's efficacy in gastric cancer models is an area requiring further investigation.

Anti-Leukemic Effects in Preclinical Settings

Cephaeline has demonstrated cytotoxic effects against leukemia cell lines in preclinical studies. In an XTT assay, cephaeline showed cytotoxicity against human HL-60 leukemia cells with an IC50 value of 14.9 µg/mL. This finding suggests a potential anti-leukemic effect for cephaeline, warranting further investigation into its mechanisms of action in hematological malignancies.

Table 2: In Vitro Anticancer Activity of Cephaeline

| Cancer Type | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Leukemia | HL-60 | XTT Assay | 14.9 µg/mL | |

| Lung Cancer | H460 | CCK-8 Assay (24h) | 88 nM | |

| Lung Cancer | A549 | CCK-8 Assay (24h) | 89 nM | |

| Mucoepidermoid Carcinoma | UM-HMC-1 | MTT Assay | 0.16 µM | nih.gov |

| Mucoepidermoid Carcinoma | UM-HMC-2 | MTT Assay | 2.08 µM | nih.gov |

| Mucoepidermoid Carcinoma | UM-HMC-3A | MTT Assay | 0.02 µM | nih.gov |

Anti-Lung Cancer Efficacy and Ferroptosis Induction

Recent preclinical investigations have highlighted the potential of cephaeline as an anti-lung cancer agent, with its efficacy linked to a specific form of regulated cell death known as ferroptosis. In vitro studies have demonstrated that cephaeline exerts significant inhibitory effects on human lung cancer cell lines.

Research using H460 and A549 lung cancer cells revealed that cephaeline's inhibitory effect is both time and concentration-dependent. The half-maximal inhibitory concentration (IC50) values for cephaeline were determined at 24, 48, and 72-hour intervals, showing increased potency with longer exposure times. For H460 cells, the IC50 values were 88 nM, 58 nM, and 35 nM at these respective time points. Similarly, for A549 cells, the IC50 values were 89 nM, 65 nM, and 43 nM.

Table 1: In Vitro Anti-Lung Cancer Activity of Cephaeline

| Cell Line | Time Point (hours) | IC50 (nM) |

|---|---|---|

| H460 | 24 | 88 |

| 48 | 58 | |

| 72 | 35 | |

| A549 | 24 | 89 |

| 48 | 65 | |

| 72 | 43 |

Antiprotozoal Activities in Preclinical Studies

Cephaeline is one of the primary alkaloids, along with emetine, found in the roots of Carapichea ipecacuanha. These alkaloids are historically recognized for their amoebicidal properties. researchgate.net The plant has been a traditional source for treating amoebic dysentery, the disease caused by the protozoan parasite Entamoeba histolytica. qeios.com

While both cephaeline and emetine contribute to these effects, emetine has been more extensively studied in preclinical models for its direct activity against E. histolytica. For instance, in vitro susceptibility studies on clinical isolates of E. histolytica have established IC50 values for emetine. One study reported a mean IC50 value of 31.2 µM for emetine against E. histolytica isolates. nih.gov Cephaeline is noted to be structurally and functionally related to emetine, differing by a single methoxyl group. wikipedia.org Although its amoebicidal properties are acknowledged as part of the activity of ipecac preparations, specific preclinical data quantifying the solo inhibitory concentration of cephaeline against E. histolytica is not as widely documented as for emetine.

The investigation into the anti-malarial potential of ipecac alkaloids has primarily focused on emetine. Preclinical studies have shown that emetine possesses activity against the malaria parasite, Plasmodium falciparum. However, direct preclinical data, such as IC50 values from in vitro assays, for cephaeline's activity against P. falciparum are not extensively detailed in the available scientific literature.

Research into other closely related alkaloids has yielded more specific results. For example, cepharanthine, a bisbenzylisoquinoline alkaloid, has been evaluated for its antiplasmodial activity. In vitro studies on the chloroquine-resistant W2 strain of P. falciparum determined an IC50 value for cepharanthine of 927 nM. nih.gov While structurally different from cephaeline, these findings highlight the potential of complex alkaloids as a source for anti-malarial compounds.

Other Investigational Biological Activities

Cephaeline is recognized for its expectorant properties, which facilitate the clearance of mucus from the respiratory tract. This activity is believed to be a secondary consequence of its primary emetic action. The proposed mechanism involves direct irritation of the gastric mucosa. This irritation is thought to trigger a vagal gastropulmonary reflex, which in turn stimulates bronchial secretions and fluid output in the respiratory tract. frontiersin.org While this mechanism is widely cited, detailed preclinical studies in animal models specifically designed to quantify the modulation of respiratory tract fluid output by cephaeline are not extensively covered in the available literature.

Preclinical evidence suggests that cephaeline possesses antibiotic activity. In a study analyzing the alkaloid content and biological activity of Carapichea ipecacuanha roots, the extracts demonstrated notable antimicrobial effects. The antibiotic activity was evaluated using the Kirby-Bauer test, a standard method for assessing the susceptibility of bacteria to antimicrobial agents. lumenlearning.comasm.org

The findings indicated that the antibiotic activity of the plant extracts correlates with the concentration of the major alkaloids, emetine and cephaeline. The study revealed that the maximum antibiotic activity was observed in plants harvested at 16 months, which corresponds to a peak in alkaloid concentration. This suggests that cephaeline contributes significantly to the observed antibacterial effects of ipecac root extracts.

Analytical Methodologies for Cephaeline Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating Cephaeline (B23452) from complex mixtures, such as plant extracts, and in determining its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of Cephaeline. researchgate.net Various HPLC methods have been developed to effectively separate Cephaeline from its closely related alkaloid, emetine (B1671215), and other compounds present in samples derived from plants like Psychotria ipecacuanha and Carapichea ipecacuanha. redalyc.orgresearchgate.netscielo.org.co

A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and an acidic buffer, such as phosphoric acid or trifluoroacetic acid (TFA). researchgate.netuna.ac.cr For instance, a mobile phase of acetonitrile-methanol-0.1% phosphoric acid (9:3:88) has been successfully used to separate Cephaeline and emetine within 20 minutes. researchgate.net Another method utilizes a gradient elution with acetonitrile and a sodium acetate (B1210297) buffer on a Purospher® STAR RP-18e column. rsdjournal.org The detection is typically carried out using a Diode Array Detector (DAD) or a UV detector set at wavelengths around 205 nm, 245 nm, or 280 nm. researchgate.netrsdjournal.orgredalyc.org

These HPLC methods demonstrate high sensitivity and accuracy, with good linear correlation over a range of concentrations. researchgate.net For example, one study reported a linear range of 0.01456–0.2184 μg for Cephaeline hydrochloride with a high correlation coefficient (r = 0.99997). researchgate.net The precision of HPLC in quantifying Cephaeline is significantly higher than that of TLC, with much lower standard deviations. scielo.org.co Preparative HPLC with an ODS C18 column can achieve baseline separation and yield Cephaeline with a purity of 98.02–98.23%.

Interactive Data Table: HPLC Methods for Cephaeline Analysis

| Column | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Reference |

| Gemini-NX C18 | Methanol:Acetonitrile:0.1% Phosphoric Acid (9:3:88) | 245 | 9.0 | redalyc.orgscielo.org.coredalyc.org |

| C18 | Acetonitrile-Methanol-0.1% Phosphoric Acid (9:3:88) | 205 | Not Specified | researchgate.net |

| Purospher® STAR RP-18e | Acetonitrile and 0.25 mol.L⁻¹ Sodium Acetate (pH 5) | 280 | 10.73 | rsdjournal.org |

| ODS C18 | Acetonitrile and 0.05% Triethylamine (40:60 to 45:55 v/v) | Not Specified | 12-14 | |

| Acclaim™ 120 C18 | 0.08% Trifluoroacetic Acid (aqueous) and Acetonitrile | 285 | Not Specified | una.ac.cr |

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the qualitative analysis of Cephaeline. redalyc.orgchromatographyonline.com It is widely used to identify the presence of Cephaeline in plant extracts and to establish a chromatographic profile. redalyc.orgscielo.org.co

For the separation, silica (B1680970) gel plates (60 F254) are commonly used as the stationary phase. redalyc.orgscielo.org.co A typical mobile phase consists of a mixture of chloroform, methanol, and 10% ammonium (B1175870) hydroxide (B78521) in a ratio of 100:10:1. redalyc.orgscielo.org.coredalyc.org After development, the chromatograms are visualized under ultraviolet (UV) light at wavelengths of 254 nm and 366 nm. redalyc.orgscielo.org.coredalyc.org Further visualization can be achieved by staining with reagents like Dragendorff's reagent, which produces a characteristic color for alkaloids. redalyc.orgscielo.org.coredalyc.org

TLC can effectively separate Cephaeline from other compounds in a sample, and the intensity of the spots can provide a semi-quantitative estimation of the concentration. redalyc.orgresearchgate.net This technique has confirmed the presence of Cephaeline in the roots, stems, and leaves of P. ipecacuanha. redalyc.org While useful for initial screening and identification, TLC is less precise for quantification compared to HPLC. scielo.org.co

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for confirming the molecular structure and identity of Cephaeline dihydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of Cephaeline. springernature.comhyphadiscovery.comrsc.org Both ¹H NMR and ¹³C NMR are employed to gain comprehensive structural information.

The ¹H NMR spectrum of Cephaeline displays characteristic signals corresponding to its various proton environments. Aromatic protons appear in the downfield region, while the methoxy (B1213986) groups produce sharp singlet signals at their characteristic chemical shifts. The aliphatic protons within the cyclohexane (B81311) and piperidine (B6355638) rings result in complex multiplet patterns, which provide insights into their stereochemical relationships.

¹³C NMR spectroscopy complements the proton data, with the spectrum of Cephaeline showing 28 distinct carbon signals, consistent with its molecular formula. The aromatic carbons are observed in the expected downfield region, and the chemical shifts of the aliphatic carbons are in line with their structural and electronic environments. Advanced NMR techniques are crucial for assigning the stereochemistry of this complex alkaloid derivative.

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a critical technique for confirming the molecular weight of Cephaeline and for identifying its metabolites. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific analytical tool. nih.gov

The mass spectrum of Cephaeline hydrobromide shows a molecular ion peak consistent with its salt form. For the free base, the precursor ion [M+H]⁺ is observed at an m/z of 467.2904. nih.gov The fragmentation pattern is characteristic of the Cephaeline structure, with key fragment ions appearing at m/z values of 246.15, 274.18, and 466.28, which correspond to specific structural components generated during the ionization process. This fragmentation data is invaluable for confirming the identity of the molecule.

Furthermore, LC-MS/MS is widely used in metabolomics to identify Cephaeline metabolites in biological samples. researchgate.net This involves analyzing the mass shifts and fragmentation patterns of potential metabolites compared to the parent drug.

Interactive Data Table: Key Mass Spectrometry Data for Cephaeline

| Ion | m/z (Mass-to-Charge Ratio) | Description | Reference |

| [M+H]⁺ | 467.2904 | Precursor ion of Cephaeline free base | nih.gov |

| Fragment Ion | 246.15 | Characteristic structural fragment | |

| Fragment Ion | 274.18 | Characteristic structural fragment | |

| Fragment Ion | 466.28 | Characteristic structural fragment |

UV-Vis Spectroscopy for Quantification in Research Studies

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for the quantification of compounds in various research applications. mt.comiajps.com The principle of this technique is based on the Beer-Lambert law, which relates the absorbance of a substance to its concentration. mt.com

In the context of Cephaeline research, UV-Vis spectroscopy can be used for quantitative analysis. iajps.com The UV spectrum of Cephaeline exhibits distinct absorption bands. rsdjournal.org Specifically, it shows three absorption maxima at approximately 220 ± 3 nm, 239 ± 2 nm, and 282 ± 1 nm. rsdjournal.org The absorbance at a specific wavelength, often the λmax (wavelength of maximum absorption), is measured and used to determine the concentration of Cephaeline in a solution. iajps.comijprajournal.com This method is particularly useful in quality control and in studies requiring the determination of Cephaeline content in various samples. iajps.com

Advanced Analytical Approaches for Preclinical Studies

In the realm of preclinical research, the accurate quantification of investigational compounds in complex biological samples is paramount. For this compound, a compound of significant interest, advanced analytical methodologies are employed to elucidate its pharmacokinetic profile and understand its disposition within a biological system. These methods are characterized by their high sensitivity, specificity, and robustness, which are essential for generating reliable data in non-clinical studies.

LC-MS/MS for Quantification in Complex Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules like Cephaeline in complex matrices such as plasma, whole blood, and tissue homogenates. massbank.eu This technique offers superior selectivity and sensitivity compared to other methods, allowing for the precise measurement of low concentrations of the analyte.

A typical LC-MS/MS method for the quantification of Cephaeline involves several key steps. The process begins with sample preparation, a critical stage to remove proteins and other interfering substances from the biological matrix. A common approach is liquid-liquid extraction, where the sample, buffered to an alkaline pH, is extracted with an organic solvent like n-butyl chloride. nih.gov An alternative and often high-throughput method is protein precipitation, where a solvent such as acetonitrile is used to crash out proteins, followed by a clean-up step, potentially using a pass-through sample clean-up plate to remove phospholipids (B1166683) and other sources of matrix effects. mdpi.commdpi.com

The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. massbank.euredalyc.org The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. mdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer. For Cephaeline, electrospray ionization (ESI) in the positive ion mode is commonly used. massbank.eu The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity. In this mode, the precursor ion corresponding to the molecular weight of Cephaeline is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing interference from other compounds in the matrix. The mass spectrum of Cephaeline provides the necessary information to determine the optimal precursor and product ions for the MRM transition. massbank.eu

The table below outlines a hypothetical set of parameters for an LC-MS/MS method for the quantification of Cephaeline in plasma, based on common practices in the field.

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile, followed by phospholipid removal plate |

| LC System | UHPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Precursor Ion (Q1): m/z 467.3 -> Product Ion (Q3): m/z 288.2 (example) |

| Internal Standard | A structurally similar compound, such as a stable isotope-labeled Cephaeline or a related alkaloid not present in the sample. |

Method validation is a crucial aspect of ensuring the reliability of the data. This involves assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), recovery, and matrix effects. For instance, a method might demonstrate linearity over a range of 5 to 2500 ng/mL with a lower limit of detection of 5 ng/mL. nih.gov In a pharmacokinetic study of ipecac alkaloids, emetine and cephaeline were detected in plasma within 5-10 minutes of administration, with peak concentrations reached at approximately 20 minutes. nih.gov

Application of Reference Standards in Research

The use of well-characterized reference standards is fundamental to any quantitative analytical method. In Cephaeline research, a certified reference standard of this compound or a related salt like Cephaeline hydrochloride is indispensable. sigmaaldrich.comlgcstandards.com These standards, available from commercial suppliers, are of high purity and come with a certificate of analysis detailing their identity and purity, which is often determined by techniques like HPLC. sigmaaldrich.com

Reference standards serve several critical functions in the analytical workflow:

Calibration and Quantification: A primary use of the reference standard is to prepare a series of calibration standards of known concentrations. These are used to generate a calibration curve, which is a plot of the instrument response versus the concentration of the analyte. The concentration of Cephaeline in unknown samples is then determined by interpolating their response from this curve. The accuracy of the quantification is directly dependent on the quality of the reference standard.

Method Development and Validation: During the development of an analytical method, the reference standard is used to optimize various parameters, such as chromatographic retention time and mass spectrometric fragmentation. In method validation, the reference standard is used to assess accuracy, precision, and linearity. For example, recovery experiments, which determine the efficiency of the extraction process, are performed by comparing the response of an extracted sample spiked with the reference standard to the response of the standard in a clean solution. google.com

Identity Confirmation: The reference standard is used to confirm the identity of the analyte in the biological sample by comparing their retention times and mass spectra. In LC-MS/MS, the fragmentation pattern of the analyte in the sample must match that of the reference standard. nih.gov

The table below summarizes the key applications of Cephaeline reference standards in research.

| Application | Description |

| Preparation of Calibrators | Used to create a standard curve for the quantification of Cephaeline in biological samples. |

| Quality Control Samples | Included in analytical runs to monitor the accuracy and precision of the method. |

| Identity Confirmation | Comparison of retention time and mass spectral data between the reference standard and the analyte in the sample. |

| Method Validation | Essential for assessing linearity, accuracy, precision, selectivity, and recovery of the analytical method. |

| Stability Assessment | Used to evaluate the stability of Cephaeline in the biological matrix under various storage and handling conditions. |

In studies investigating the metabolism of ipecac alkaloids, reference standards of potential metabolites are also crucial for their identification and quantification. google.com The availability and correct use of high-purity this compound reference standards are, therefore, a prerequisite for conducting high-quality preclinical studies that can withstand scientific and regulatory scrutiny.

Future Directions and Research Opportunities for Cephaeline

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of cephaeline (B23452) is a complex process involving multiple enzymatic steps. While significant strides have been made in identifying some of the key enzymes, the complete pathway and its regulation remain partially understood. nih.govnih.gov The biosynthesis of cephaeline originates from two primary pathways: the production of dopamine (B1211576) from L-tyrosine and secologanin (B1681713) from geranyl diphosphate (B83284). wikipedia.orgijper.org A crucial step is the Pictet-Spengler reaction between dopamine and secologanin, which forms N-deacetylisoipecoside. wikipedia.org This is followed by a series of O-methylations and deglucosylation to produce protoemetine, which then condenses with another dopamine molecule to form 7'-O-demethylcephaeline. wikipedia.org The final step involves a 7'-O-methylation to yield cephaeline. wikipedia.org

Recent research has identified three O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3) in Psychotria ipecacuanha that are sufficient for all the O-methylation reactions in the biosynthesis of cephaeline and its related alkaloid, emetine (B1671215). nih.gov However, the precise regulatory networks governing the expression and activity of these and other yet-to-be-discovered enzymes are still largely unknown. Future research should focus on:

Identifying Novel Enzymes: Comprehensive transcriptomic and proteomic analyses of Carapichea ipecacuanha (previously Cephaelis ipecacuanha) and Alangium salviifolium, another plant known to produce ipecac alkaloids, could reveal undiscovered enzymes involved in the biosynthetic pathway. sciencedaily.combiorxiv.orgmpg.de Studies have already shown that while both species produce these alkaloids, they utilize different starting materials and enzymes, suggesting independent evolutionary pathways. sciencedaily.combiorxiv.orgmpg.de

Unraveling Regulatory Networks: Investigating the transcription factors, signaling molecules, and epigenetic modifications that control the expression of biosynthetic genes will be crucial. This knowledge can be leveraged to enhance the production of cephaeline in plant cell cultures or microbial hosts.

Subcellular Localization: Understanding where each biosynthetic step occurs within the plant cell is essential for a complete picture of the pathway. nih.gov

Exploration of Novel Molecular Targets and Pathways

Cephaeline's known biological activities, including its anticancer and antiviral effects, stem from its interaction with various molecular targets. medchemexpress.com A primary mechanism of action is the inhibition of protein synthesis by binding to the 40S ribosomal subunit. wikipedia.org However, recent studies suggest that cephaeline's effects are more complex and involve multiple pathways.

Key areas for future investigation include:

Ferroptosis Induction: Recent findings have shown that cephaeline can induce ferroptosis, an iron-dependent form of programmed cell death, in lung cancer cells by targeting the NRF2 pathway. nih.govnih.govtandfonline.com Further research is needed to explore this mechanism in other cancer types and to identify the specific molecular interactions involved.

Histone Acetylation: Cephaeline has been shown to induce histone H3 acetylation, which can alter gene expression related to tumor growth and metastasis. medchemexpress.comumich.edu Delving deeper into the epigenetic modifications induced by cephaeline could uncover new therapeutic strategies.

Antiviral Mechanisms: Cephaeline exhibits broad-spectrum antiviral activity against viruses like Zika and Ebola. medchemexpress.comnih.gov While inhibition of protein synthesis is a likely contributor, other mechanisms, such as blocking viral entry and replication, warrant further investigation. nih.gov For instance, studies have suggested its potential to inhibit the RNA-dependent RNA polymerase (RdRp) of some viruses. nih.gov

Heat Shock Factor 1 (HSF1) Inhibition: Cephaeline has been identified as an inhibitor of HSF1 activity, which could be a strategy to reverse resistance to certain cancer therapies like EGFR inhibitors. mdpi.com

Development of Advanced Synthetic Strategies for Complex Analogs

The total synthesis of cephaeline and its analogs is a significant challenge due to the molecule's complex stereochemistry. nih.govdiva-portal.org Developing more efficient and versatile synthetic routes is crucial for producing sufficient quantities for research and for creating novel analogs with improved therapeutic properties.

Future research in this area should focus on:

Stereodivergent Synthesis: Strategies that allow for the selective synthesis of different stereoisomers of cephaeline from common starting materials are highly desirable. nih.govdiva-portal.org This would enable a systematic investigation of how stereochemistry influences biological activity.

Catalytic Asymmetric Synthesis: The development of new catalytic methods for the asymmetric synthesis of the quinolizidine (B1214090) and isoquinoline (B145761) core structures of cephaeline would be a major advancement. nih.govdiva-portal.org

Synthesis of Novel Analogs: Advanced synthetic methods will facilitate the creation of a diverse library of cephaeline analogs. nih.gov These analogs can be designed to have enhanced potency, reduced toxicity, improved pharmacokinetic properties, or novel mechanisms of action. For example, modifying the substituents on the isoquinoline or benzo[a]quinolizidine rings could lead to compounds with different target specificities.

Investigation of Cephaeline's Role in Multi-Drug Resistance Reversal

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy. Some natural compounds have been shown to reverse MDR by inhibiting the function of drug efflux pumps like P-glycoprotein (P-gp) or by modulating other resistance mechanisms. nih.gov

While research on cephaeline's direct role in MDR reversal is still emerging, there are promising indications. For instance, its ability to inhibit HSF1, a protein implicated in resistance to EGFR inhibitors, suggests a potential role in overcoming certain types of drug resistance. mdpi.com Furthermore, some studies have indicated that cephaeline and its parent compound, emetine, can increase the sensitivity of drug-resistant cancer cells to conventional chemotherapeutic agents. jcancer.org

Future research should systematically investigate:

Inhibition of Efflux Pumps: Studies are needed to determine if cephaeline can directly inhibit the activity of P-gp and other ABC transporters that contribute to MDR.

Modulation of Resistance Pathways: Investigating cephaeline's effects on signaling pathways known to be involved in drug resistance, such as the PI3K/Akt and MAPK pathways, could reveal new mechanisms for overcoming resistance.

Synergistic Effects with Chemotherapeutics: In vitro and in vivo studies should be conducted to evaluate the potential of cephaeline to enhance the efficacy of standard chemotherapy drugs in resistant cancer models.

Computational Approaches in Cephaeline Research (e.g., Molecular Docking)

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions of small molecules with their biological targets and for designing new drugs. nih.govresearchgate.netmdpi.commdpi.com

In the context of cephaeline research, computational approaches can be applied to:

Predicting Molecular Targets: Docking studies can be used to screen cephaeline against a wide range of protein targets to identify potential new mechanisms of action. nih.govmdpi.com For example, molecular docking has been used to predict the binding of cephaeline to viral proteins and to enzymes involved in parasite metabolism. nih.govmdpi.com

Understanding Binding Interactions: High-resolution structural data, such as that obtained from cryo-electron microscopy, combined with molecular docking, can provide detailed insights into how cephaeline binds to its targets, like the ribosome. semanticscholar.org This information is invaluable for understanding its mechanism of action and for designing more potent and selective inhibitors.